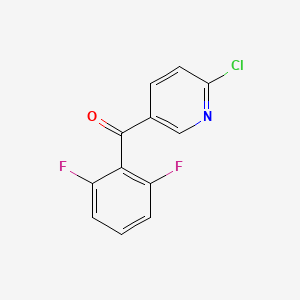

2-Chloro-5-(2,6-difluorobenzoyl)pyridine

Descripción

Halogenated pyridyl benzoyl derivatives are a class of organic compounds characterized by a pyridine (B92270) ring and a benzoyl group, both substituted with one or more halogen atoms. The strategic placement of halogens on these aromatic and heteroaromatic rings can profoundly influence the molecule's chemical reactivity, physical properties, and potential applications. In advanced organic synthesis, these compounds serve as versatile building blocks and key intermediates for constructing more complex molecular architectures.

Structure

3D Structure

Propiedades

IUPAC Name |

(6-chloropyridin-3-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF2NO/c13-10-5-4-7(6-16-10)12(17)11-8(14)2-1-3-9(11)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWZTRFIPYEBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 5 2,6 Difluorobenzoyl Pyridine

Precursor Synthesis Strategies for 2-Chloro-5-Substituted Pyridines

Derivations from 3-Methylpyridine (B133936): N-oxidation, Directed Chlorination, and Subsequent Halogen Exchange Fluorination Pathways

One of the most common and economically viable starting materials for the synthesis of 2-chloro-5-substituted pyridines is 3-methylpyridine (β-picoline). The transformation of 3-methylpyridine into the desired precursors typically involves a multi-step process that begins with the activation of the pyridine (B92270) ring through N-oxidation.

The reaction of 3-methylpyridine with an oxidizing agent, such as hydrogen peroxide in acetic acid, yields 3-methylpyridine-N-oxide. This N-oxide is then susceptible to chlorination. The reaction of 3-methylpyridine-N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) can lead to the formation of a mixture of isomeric chloromethylpyridines, including the desired 2-chloro-5-methylpyridine (B98176). google.com However, the reaction often yields 4-chloro-3-methylpyridine (B157665) as the main product, with the percentage of 2-chloro-5-methylpyridine generally being below 25%. google.com To improve the yield of the desired isomer, modifications to this process have been developed, such as carrying out the reaction in the presence of a basic organic nitrogen compound. google.com

A direct chlorination of 3-methylpyridine can also be employed. For instance, reacting 3-methylpyridine with chlorine gas in the presence of a catalyst and water as a reaction medium at 40-60 °C can produce 2-chloro-5-methylpyridine. scispace.com Another approach involves the liquid-phase chlorination of 3-methylpyridine in an organic solvent with an acid buffering agent to maintain a pH of 4-5, which can significantly reduce by-products and increase the yield of the target product to around 90%. google.com

Once 2-chloro-5-methylpyridine is obtained, further functionalization of the methyl group can be achieved. For instance, chlorination of 2-chloro-5-methylpyridine with chlorine gas can yield 2-chloro-5-(chloromethyl)pyridine (B46043). scispace.com

For the introduction of fluorine atoms, halogen exchange fluorination is a key strategy. While not directly applied to the synthesis of 2-chloro-5-substituted pyridines from 3-methylpyridine in the provided context, it is a crucial technique for modifying halopyridines. This process involves the replacement of a chlorine or bromine atom with a fluorine atom, typically using a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netacs.org The efficiency of this reaction is influenced by the nature of the substituents on the pyridine ring and the reaction conditions. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the increased reactivity of fluorinated pyridines in nucleophilic aromatic substitution reactions. acs.org

Table 1: Synthetic Strategies from 3-Methylpyridine

| Starting Material | Key Intermediates | Target Precursor | Reagents and Conditions |

| 3-Methylpyridine | 3-Methylpyridine-N-oxide | 2-Chloro-5-methylpyridine | 1. H₂O₂/AcOH (N-oxidation) 2. POCl₃ (Chlorination) |

| 3-Methylpyridine | - | 2-Chloro-5-methylpyridine | Cl₂ gas, catalyst, water, 40-60 °C |

| 3-Methylpyridine | - | 2-Chloro-5-(chloromethyl)pyridine | Liquid phase chlorination, organic solvent, acid buffer (pH 4-5) |

| Chloropyridines | - | Fluoropyridines | KF or CsF, DMSO or DMF (Halogen Exchange) |

Preparation of 2-Chloro-5-(chloromethyl)pyridine and its Synthetic Transformations

2-Chloro-5-(chloromethyl)pyridine is a pivotal intermediate as its chloromethyl group provides a reactive handle for introducing the benzoyl moiety. Several synthetic routes to this compound have been established.

One common method involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine. This transformation can be effectively achieved using thionyl chloride (SOCl₂) in a suitable solvent like 1,2-dichloroethane. prepchem.com The reaction typically proceeds by adding a mixture of 2-chloro-5-(hydroxymethyl)pyridine and the solvent to a solution of thionyl chloride, followed by stirring at room temperature and then refluxing to ensure complete conversion. prepchem.com

Another route starts from 2-chloro-5-methylpyridine, which is subjected to chlorination. For example, reacting 2-chloro-5-methylpyridine with chlorine gas in the presence or absence of a reaction medium at 50-60 °C with a catalyst can yield 2-chloro-5-(chloromethyl)pyridine with high purity. scispace.com

A different approach utilizes 2-chloro-2-chloromethyl-4-cyano-butanal, which upon reaction with phosgene (B1210022) in toluene (B28343) at 50°C, yields 2-chloro-5-(chloromethyl)pyridine in high yield. chemicalbook.com

The synthetic utility of 2-chloro-5-(chloromethyl)pyridine lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl carbon. This reactivity allows for the attachment of the 2,6-difluorobenzoyl group, a key step in the synthesis of the final target compound.

Table 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

| Precursor | Reagent | Solvent | Conditions | Yield |

| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | 1,2-Dichloroethane | Room temp. then reflux | Not specified |

| 2-Chloro-5-methylpyridine | Chlorine gas (Cl₂) | With or without medium | 50-60 °C, catalyst | ≥99% purity |

| 2-Chloro-2-chloromethyl-4-cyano-butanal | Phosgene (COCl₂) | Toluene | 50 °C | 97% |

Synthesis of 2-Chloropyridine Building Blocks and their Reactivity Profiles

2-Chloropyridine and its derivatives are fundamental building blocks in organic synthesis. The synthesis of 2-chloropyridine itself can be achieved through the direct chlorination of pyridine with chlorine gas, which can also lead to the formation of 2,6-dichloropyridine. wikipedia.org A more controlled method involves the chlorination of pyridine-N-oxide with reagents like phosphoryl chloride, which generally gives high yields of 2-chloropyridine. wikipedia.org

The reactivity of 2-chloropyridines is characterized by their susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. Reactions with nucleophiles can lead to substitution at both the C-2 and C-4 positions, often resulting in a mixture of products that require separation. wikipedia.org The presence of a chloro substituent at the 2-position can also influence the regioselectivity of other reactions on the pyridine ring. mdpi.com

The reactivity of 2-chloropyridines makes them versatile intermediates for the synthesis of a wide range of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. chempanda.comnih.gov

Synthetic Routes to 2,6-Difluorobenzoyl Precursors

The 2,6-difluorobenzoyl moiety is the second key component of the target molecule. Its synthesis requires the preparation of appropriately functionalized difluorobenzene derivatives.

Preparation of 2,6-Difluorobenzamide (B103285) and 2,6-Difluorobenzoyl Isocyanate from Relevant Feedstocks

2,6-Difluorobenzamide is a crucial intermediate in the synthesis of many benzoylurea (B1208200) insecticides and serves as a precursor to 2,6-difluorobenzoyl isocyanate. A primary route to 2,6-difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile (B137791). This hydrolysis can be carried out under acidic conditions, for example, by treating 2,6-difluorobenzonitrile with a mixture of concentrated sulfuric acid and water at elevated temperatures (80-85°C). chemicalbook.comprepchem.com Alternatively, the hydrolysis can be performed under basic conditions using hydrogen peroxide and a base like sodium hydroxide. chemicalbook.com Another approach involves a non-catalytic hydrolysis in a near-critical water medium at high temperatures (200-350°C). google.com The 2,6-difluorobenzonitrile itself can be prepared from 2,6-dichlorobenzonitrile (B3417380) via a halogen exchange reaction with potassium fluoride in dimethylformamide. patsnap.com

Once 2,6-difluorobenzamide is obtained, it can be converted to 2,6-difluorobenzoyl isocyanate. This is typically achieved by reacting the amide with oxalyl chloride or a similar reagent.

Table 3: Synthesis of 2,6-Difluorobenzamide

| Starting Material | Reagents | Conditions | Yield |

| 2,6-Difluorobenzonitrile | Conc. H₂SO₄, H₂O | 80-85 °C | 80.6% |

| 2,6-Difluorobenzonitrile | H₂O₂, NaOH | 50 °C | Not specified |

| 2,6-Difluorobenzonitrile | Deionized water | 200-350 °C (near-critical) | Not specified |

| 2,6-Dichlorobenzonitrile | KF, DMF | 170-175 °C | Not specified (forms nitrile) |

Synthesis of Related Difluorobenzoyl Chloride Derivatives

2,6-Difluorobenzoyl chloride is another important precursor and can be used in Friedel-Crafts acylation reactions. sigmaaldrich.com It is a liquid at room temperature and can be prepared from the corresponding carboxylic acid.

Related difluorobenzyl chlorides are also valuable intermediates. For instance, 2,6-difluorobenzyl chloride can be synthesized by the reaction of gaseous chlorine with 2,6-difluorotoluene. lookchem.comchemicalbook.com It can also be prepared from 2,6-difluorobenzyl alcohol by reaction with hydrogen chloride. chemicalbook.com These chlorinated derivatives serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. lookchem.com

Strategic Coupling Reactions and Advanced Synthetic Pathways for the Pyridyl-Benzoyl Linkage

The formation of the carbon-carbon bond between the pyridine and benzoyl moieties is a pivotal step in the synthesis of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine. Various advanced synthetic strategies have been explored to achieve this linkage efficiently.

Etherification and Condensation Strategies in Analogue Synthesis, including Multi-Step and One-Pot Approaches

While direct etherification is not the primary route to the ketone linkage in the target molecule, condensation reactions represent a significant pathway in the synthesis of pyridine derivatives. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia donor to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. fiveable.me Another relevant method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org This reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org

One-pot methodologies are increasingly favored for their efficiency and reduced waste. For instance, the one-pot synthesis of 2,4,6-triaryl pyridines can be achieved through the condensation of substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297) in a green solvent like polyethylene (B3416737) glycol (PEG-400). researchgate.net Such approaches streamline the synthesis process by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. researchgate.net

Application of Catalytic Methods, such as ZSM Molecular Sieve Catalysis, in Consolidating Reaction Steps

Catalytic methods play a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Zeolite Socony Mobil-5 (ZSM-5), a type of molecular sieve, has demonstrated significant catalytic activity in the synthesis of pyridine and its derivatives. researchgate.net ZSM-5's shape-selective properties and acidic sites can facilitate various organic transformations. For example, in the gas-phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia (the Chichibabin reaction), ZSM-5 catalysts have been shown to provide higher yields of total pyridine bases compared to conventional amorphous silica-alumina catalysts. researchgate.net

| Catalyst System | Reactants | Product | Key Advantages |

| ZSM-5 | Acetaldehyde, Formaldehyde, Ammonia | Pyridine bases | High yield of total pyridine bases |

| ZSM-5 | Amines, β-Diketones | β-Enaminones, β-Enamino Esters | Efficient, heterogeneous catalysis |

Exploration of Alternative Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Cross-Coupling Methodologies)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are highly relevant to the synthesis of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for creating C-C bonds. In the context of the target molecule, a plausible route would involve the coupling of a 2-chloro-5-pyridylboronic acid derivative with 2,6-difluorobenzoyl chloride. The Suzuki-Miyaura coupling is known for its high functional group tolerance and has been successfully applied to the synthesis of various biaryl compounds, including those containing pyridine rings. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct method for forming the ketone linkage, it can be used to introduce vinyl groups that can be subsequently oxidized to the desired carbonyl functionality. The reaction typically proceeds via oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct method for forming aryl ketones. It involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov For the synthesis of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, a Friedel-Crafts acylation of 2-chloropyridine with 2,6-difluorobenzoyl chloride could be envisioned. However, the electron-deficient nature of the pyridine ring can make it less reactive towards electrophilic substitution, and regioselectivity can be a challenge.

| Cross-Coupling Reaction | Key Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron compound, Organohalide | Palladium complex | C-C |

| Heck | Unsaturated halide, Alkene | Palladium complex | C-C |

| Friedel-Crafts Acylation | Aromatic compound, Acyl halide/anhydride | Lewis Acid | C-C (Aryl-Ketone) |

Process Optimization and Scalability Considerations for Efficient Synthesis of Halogenated Pyridyl Benzoyl Compounds

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of scalability. For the synthesis of halogenated pyridyl benzoyl compounds, key factors include reaction time, temperature, catalyst loading, and solvent selection.

Process optimization often involves a systematic study of these variables to maximize yield and purity while minimizing costs and environmental impact. For instance, in condensation reactions, adjusting the temperature and reaction time can significantly influence the outcome. Similarly, in catalytic reactions, optimizing the catalyst and ligand concentrations is crucial for achieving high efficiency and turnover numbers.

Reaction Mechanisms and Mechanistic Elucidation in the Synthesis and Transformation of 2 Chloro 5 2,6 Difluorobenzoyl Pyridine

Investigation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine (B92270) Ring System

The pyridine ring in 2-Chloro-5-(2,6-difluorobenzoyl)pyridine is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of this heterocyclic system. The presence of the electron-withdrawing 2,6-difluorobenzoyl group at the 5-position, along with the inherent electron-deficient nature of the pyridine ring, significantly activates the chlorine atom at the 2-position towards nucleophilic attack.

The generally accepted mechanism for the SNAr reaction on 2-chloropyridine (B119429) derivatives proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituent and the nitrogen atom of the pyridine ring. The second step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring. masterorganicchemistry.com

Analysis of Electrophilic Aromatic Substitution Reactivity on Both Pyridine and Benzoyl Moieties

The electrophilic aromatic substitution (EAS) reactivity of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine is considerably more nuanced, with two distinct aromatic systems—the pyridine ring and the benzoyl moiety—exhibiting different susceptibilities to electrophilic attack.

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org Friedel-Crafts reactions, a common class of EAS, typically fail with pyridine because the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst, preventing it from activating the electrophile. quora.com Therefore, direct electrophilic substitution on the pyridine ring of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine is highly unlikely under standard conditions.

Conversely, the benzoyl moiety can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the existing substituents: the carbonyl group and the two fluorine atoms. The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The fluorine atoms are also deactivating due to their strong inductive effect, but they are ortho, para-directing because of their electron-donating resonance effect. libretexts.org In the case of the 2,6-difluorobenzoyl group, the positions ortho and para to the carbonyl group are already substituted with fluorine. The positions open to electrophilic attack are meta to the carbonyl group. The directing effects of the fluorine atoms would favor substitution at the positions ortho and para to them. A comprehensive analysis of the interplay of these electronic effects would be necessary to predict the precise outcome of an electrophilic substitution reaction on this ring.

Kinetic Studies and Determination of Rate-Determining Steps for Key Reaction Intermediates

Kinetic studies of SNAr reactions on 2-chloropyridine derivatives provide valuable insights into the reaction mechanism, particularly the rate-determining step (RDS). For many SNAr reactions, the formation of the Meisenheimer complex (the addition step) is the rate-determining step. masterorganicchemistry.com This is often inferred from the "element effect," where the reactivity order of halogens as leaving groups is F > Cl ≈ Br > I, which is the reverse of that seen in SN2 reactions where C-X bond cleavage is part of the RDS. nih.gov This order reflects the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack.

Below is a table summarizing kinetic data for the reaction of 2-chloro-5-nitropyridine (B43025) with aniline (B41778) in different solvents. This data illustrates the influence of the solvent on the reaction rate.

| Solvent | Temperature (°C) | k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹) |

|---|---|---|

| Dimethyl Sulfoxide (B87167) (DMSO) | 25 | 1.23 |

| Dimethylformamide (DMF) | 25 | 0.68 |

The rate of SNAr reactions on 2-chloropyridines is also significantly influenced by the basicity of the nucleophile, with more basic nucleophiles generally reacting faster. researchgate.netresearchgate.net

Role and Influence of Specific Catalysts in Directing Reaction Pathways and Enhancing Selectivity

Catalysts play a crucial role in the synthesis and transformation of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, enabling reactions that would otherwise be difficult or impossible, and directing the selectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are particularly important for the synthesis of this class of compounds. For instance, the synthesis of 2-arylpyridines can be achieved through palladium-catalyzed C-H activation/acylation reactions. rsc.org In a plausible catalytic cycle for such a reaction, a palladium(II) catalyst would first coordinate to the pyridine nitrogen, facilitating a C-H activation at the 2-position to form a palladacycle. This intermediate would then react with an acylating agent, followed by reductive elimination to yield the acylated pyridine and regenerate the palladium(II) catalyst. The choice of ligands on the palladium catalyst is critical for both reactivity and selectivity.

Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack or to catalyze Friedel-Crafts type reactions. nih.gov In the context of SNAr, a Lewis acid can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring and accelerating the rate of nucleophilic attack. For Friedel-Crafts acylation, while problematic directly on the pyridine ring, Lewis acids are essential for generating the acylium ion electrophile from an acyl halide or anhydride (B1165640). wikipedia.org In the synthesis of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, a Friedel-Crafts acylation of 2-chloropyridine with 2,6-difluorobenzoyl chloride would likely require a strong Lewis acid catalyst like aluminum chloride. However, the reaction would need to overcome the challenge of catalyst deactivation by the pyridine nitrogen.

The table below lists some catalysts and their roles in reactions relevant to the synthesis and transformation of pyridine derivatives.

| Catalyst | Reaction Type | Role |

|---|---|---|

| Palladium(II) Acetate (B1210297) | C-H Acylation | Facilitates C-H activation and cross-coupling. |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Generates acylium ion electrophile. |

| Zinc(II) Triflate (Zn(OTf)₂) | Friedel-Crafts Alkylation | Lewis acid catalyst for activation of electrophiles. nih.gov |

| Iron(III) Chloride (FeCl₃) | Chlorination | Lewis acid catalyst for electrophilic chlorination. google.com |

Derivatization Chemistry and Synthetic Transformations of 2 Chloro 5 2,6 Difluorobenzoyl Pyridine

Functional Group Interconversions at the Pyridine (B92270) Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the activating effect of the benzoyl substituent at the 5-position, renders the C2-carbon susceptible to attack by a variety of nucleophiles. This reactivity is significantly greater than that of a chlorine atom at the 3-position of the pyridine ring due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. vaia.comnih.govuoanbar.edu.iq

Nucleophilic substitution reactions on 2-chloropyridines are well-established and can be carried out with a wide range of nucleophiles. wikipedia.orgchempanda.com For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, this allows for the introduction of various functional groups at the 2-position, leading to a diverse library of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the C2-Position

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-5-(2,6-difluorobenzoyl)pyridine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Thioether-5-(2,6-difluorobenzoyl)pyridine |

| Amine | Ammonia (B1221849) (NH3), primary/secondary amines | 2-Amino-5-(2,6-difluorobenzoyl)pyridine |

| Cyanide | Sodium cyanide (NaCN) | 2-Cyano-5-(2,6-difluorobenzoyl)pyridine |

The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, which can range from polar aprotic solvents like DMF or DMSO to alcohols. The presence of a base may be required to generate the nucleophile in situ or to neutralize any acidic byproducts. The efficiency of these reactions is influenced by the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

Selective Modifications and Transformations of the 2,6-Difluorobenzoyl Moiety

The 2,6-difluorobenzoyl group offers several avenues for selective chemical transformations, primarily centered around the carbonyl functionality. The fluorine atoms on the phenyl ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions but significantly influence the reactivity of the carbonyl group.

One key transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with the choice of reagent determining the stereochemical outcome if a chiral center is formed.

Table 2: Reduction of the Carbonyl Group

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH4) | (6-chloropyridin-3-yl)(2,6-difluorophenyl)methanol |

| Lithium aluminum hydride (LiAlH4) | (6-chloropyridin-3-yl)(2,6-difluorophenyl)methanol |

The resulting secondary alcohol can be further functionalized, for instance, through esterification or etherification reactions.

The carbonyl group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the benzylic position.

Furthermore, the carbonyl group can undergo condensation reactions with various nitrogen-based nucleophiles to form imines, oximes, or hydrazones. For example, reaction with hydroxylamine (B1172632) would yield the corresponding oxime, which could potentially undergo a Beckmann rearrangement. acs.orgnih.gov

Elaboration of the Pyridine Ring at Positions Beyond 2 and 5

Elaboration of the pyridine ring at positions other than 2 and 5 in 2-Chloro-5-(2,6-difluorobenzoyl)pyridine is challenging due to the inherent electronic properties of the substituted pyridine ring. The pyridine nitrogen and the existing substituents deactivate the ring towards electrophilic aromatic substitution. uoanbar.edu.iq The chlorine atom and the benzoyl group are both deactivating and meta-directing. Therefore, any potential electrophilic attack would be directed to the C4 and C6 positions, although harsh reaction conditions would likely be required.

Despite the deactivated nature of the ring, directed ortho-metalation (DoM) strategies could potentially be employed to functionalize the pyridine ring at specific positions. However, the presence of multiple coordinating sites (the pyridine nitrogen and the carbonyl oxygen) could lead to complex mixtures of products.

Exploration of Novel Rearrangement Reactions and Unusual Reaction Pathways

One such possibility is the Beckmann rearrangement of the corresponding oxime, as mentioned in section 4.2. acs.orgnih.gov The oxime, derived from the reaction of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine with hydroxylamine, could be treated with an acid catalyst to induce a rearrangement, potentially leading to the formation of an N-substituted amide.

Another area of exploration could be photochemical rearrangements. Benzoylpyridines are known to undergo various photochemical reactions, and the presence of the difluorophenyl group could influence the excited-state reactivity of the molecule.

Furthermore, the pinacol (B44631) rearrangement is a classic organic reaction that involves the transformation of a 1,2-diol to a ketone or aldehyde. acs.org While the starting material is not a diol, reductive coupling of the carbonyl group could generate a pinacol-type intermediate, which might then undergo rearrangement under acidic conditions.

The exploration of such novel rearrangement reactions and unusual reaction pathways could lead to the discovery of new molecular scaffolds and synthetic methodologies.

Theoretical and Computational Studies on 2 Chloro 5 2,6 Difluorobenzoyl Pyridine

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental properties of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine. These calculations can predict the molecule's three-dimensional structure, the distribution of electrons, and the relative energies of different spatial arrangements (conformers).

Molecular Geometry: DFT calculations can be used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, key parameters would include the lengths of the C-Cl, C-F, C=O, and various C-C and C-N bonds within the pyridine (B92270) and benzene (B151609) rings. Studies on similar substituted pyridines have shown that substituents can induce minor distortions in the pyridine ring from perfect hexagonal symmetry. nih.gov For instance, the C-Cl bond length and the angles around the substituted carbon atoms would be of particular interest. A study on 2-chloro-5-(chloromethyl)pyridine (B46043) revealed an almost planar structure, which can serve as a starting point for understanding the geometry of the title compound. nih.govresearchgate.net

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet realistic, data for 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). This data is for illustrative purposes to demonstrate the output of such calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-Cl | 1.74 Å |

| C(benzoyl)-F | 1.35 Å | |

| C=O | 1.22 Å | |

| C(pyridine)-C(benzoyl) | 1.50 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C(O)-C | 120.2° | |

| Dihedral Angle | Pyridine Ring - Benzoyl Ring | 45.0° |

Electronic Structure: Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential (ESP) map. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. semanticscholar.orgnih.gov For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, the electron-withdrawing nature of the chlorine, fluorine, and benzoyl groups is expected to significantly influence the electron distribution on both aromatic rings, making certain positions more susceptible to nucleophilic or electrophilic attack. The ESP map would visualize electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule.

Conformational Preferences: The molecule's flexibility primarily revolves around the single bond connecting the pyridine and benzoyl moieties. Different rotational orientations (conformers) will have different energies. Quantum chemical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. The steric hindrance caused by the ortho-fluorine atoms on the benzoyl ring and the chlorine atom on the pyridine ring will likely play a significant role in dictating the preferred dihedral angle between the two rings. rsc.org The solvent environment can also influence conformational preferences, a factor that can be explored with more advanced computational models. frontiersin.orgrsc.orgnih.gov

Application of Density Functional Theory (DFT) in Understanding Reaction Pathways and Transition States

DFT is a cornerstone for elucidating the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states. This information helps to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, DFT could be applied to study various transformations. A prime example is the nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. nih.govrsc.orglookchem.com The electron-deficient nature of the pyridine ring, enhanced by the benzoyl substituent, makes this position susceptible to attack by nucleophiles.

Reaction Pathways and Intermediates: A DFT study could model the approach of a nucleophile (e.g., an alkoxide or an amine) to the 2-position of the pyridine ring. This would involve calculating the structure and energy of the Meisenheimer complex, a key intermediate in SNAr reactions. The stability of this intermediate is a critical factor in the reaction's feasibility.

Transition States and Activation Energies: The highest energy point along the reaction coordinate between reactants and products is the transition state. schrodinger.comwikipedia.org Locating the transition state structure and calculating its energy is essential for determining the activation energy (energy barrier) of the reaction. rsc.org A lower activation energy implies a faster reaction. DFT calculations can compare the energy barriers for substitution at different positions, explaining the observed regioselectivity. For instance, calculations could confirm why substitution occurs at the C2 position rather than at other positions on the pyridine ring. nih.gov

Illustrative Reaction Energy Profile Data (SNAr with Methoxide) This table provides hypothetical energy values for a DFT-calculated reaction pathway, illustrating how computational chemistry can quantify the energetics of a reaction. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants (Compound + CH₃O⁻) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products (Substituted Product + Cl⁻) | -20.7 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a static, often gas-phase, environment, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, explicitly including the effects of solvent.

MD simulations model the molecule and its surrounding solvent molecules as a system of interacting particles. By solving Newton's equations of motion for this system, a trajectory is generated that describes how the positions and velocities of all atoms evolve over time. This allows for the exploration of the conformational landscape and the study of how the solvent influences the solute's behavior. chemrxiv.org

For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, an MD simulation in a solvent like water or methanol (B129727) could reveal:

Conformational Dynamics: How the dihedral angle between the pyridine and benzoyl rings fluctuates over time. nih.gov

Solvent Structuring: How solvent molecules arrange themselves around the solute, forming solvation shells. Specific interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen or pyridine nitrogen, can be identified and quantified. frontiersin.org

Transport Properties: Although more computationally intensive, MD can be used to estimate properties like the diffusion coefficient.

These simulations are particularly valuable for understanding how the solvent environment modulates the molecule's properties and reactivity, providing a more realistic picture than static calculations alone. researchgate.netresearchgate.net

Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational models can be used to predict the outcome of chemical reactions, guiding synthetic efforts. This involves predicting which sites on a molecule will react (regioselectivity) and, if a new chiral center is formed, which stereoisomer will be dominant (stereoselectivity).

Reactivity and Regioselectivity: For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, predictive models can be built based on calculated electronic properties. For instance, the regioselectivity of electrophilic aromatic substitution on the difluorobenzoyl ring could be predicted by analyzing the calculated atomic charges or the energies of potential sigma-complex intermediates. researchgate.netrsc.org Similarly, the most likely site for deprotonation by a strong base could be predicted by calculating the pKa values of the various C-H bonds. nih.govnih.gov Machine learning models trained on large datasets of reactions can also be employed to predict regioselectivity with high accuracy. researchgate.net

Stereoselectivity: The benzoyl group contains a prochiral ketone. Its reduction, for example using a borohydride (B1222165) reagent, would create a chiral alcohol. nih.govnih.gov Computational chemistry can be used to model this reaction and predict the stereochemical outcome. This is typically done by calculating the transition state energies for the attack of the reducing agent from the two different faces (Re and Si) of the carbonyl group. morressier.com The face leading to the lower energy transition state will correspond to the major product isomer. The presence of chiral catalysts or reagents can be included in the model to predict the outcome of asymmetric reductions. wikipedia.orgmdpi.com

Illustrative Prediction of Ketone Reduction Stereoselectivity This table shows hypothetical transition state energies for the hydride attack on the two faces of the carbonyl group, which would be used to predict the major stereoisomer.

| Path of Attack | Transition State Energy (kcal/mol) | Predicted Product | Predicted Ratio (at 25°C) |

| Attack on Re face | 18.5 | (S)-alcohol | ~95% |

| Attack on Si face | 20.3 | (R)-alcohol | ~5% |

Computational Approaches to Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. mdpi.comresearchgate.net The predicted spectrum can then be compared with the experimental one to confirm the structure. For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, predicting the ¹³C and ¹⁹F NMR spectra would be particularly useful for assigning the signals of the substituted aromatic rings.

Vibrational Spectroscopy: The same calculations that yield the optimized geometry can also be used to compute the vibrational frequencies of the molecule. researchgate.netresearchgate.netnumberanalytics.comq-chem.com These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. arxiv.org Each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., C=O stretch, C-Cl stretch, ring breathing modes). This allows for a detailed assignment of the experimental vibrational spectrum. researchgate.net

Illustrative Predicted Vibrational Frequencies This table presents a selection of hypothetical, yet characteristic, vibrational frequencies and their assignments for 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, as would be obtained from a DFT frequency calculation.

| Predicted Frequency (cm⁻¹) | Assignment |

| 3080 | Aromatic C-H stretch |

| 1685 | C=O stretch |

| 1590 | Aromatic C=C stretch (Pyridine ring) |

| 1475 | Aromatic C=C stretch (Benzene ring) |

| 1250 | C-F stretch |

| 780 | C-Cl stretch |

Advanced Analytical Characterization Methodologies for Structural Confirmation and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to the analysis of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for the analysis of moderately polar compounds like 2-Chloro-5-(2,6-difluorobenzoyl)pyridine. A typical RP-HPLC method would involve a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical, yet scientifically grounded, HPLC method for the purity determination of this compound is detailed in the table below. The selection of a C18 column is based on its wide applicability for a range of aromatic and heterocyclic compounds. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous component (water, often with a pH modifier like formic acid or trifluoroacetic acid), allows for the fine-tuning of the retention time of the compound. UV detection is appropriate due to the presence of chromophoric groups (the pyridine (B92270) and benzoyl rings) in the molecule.

Interactive Data Table: Representative HPLC Parameters

| Parameter | Value | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size | Provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (gradient elution) | Gradient elution is often necessary to separate impurities with a wide range of polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the detection at multiple wavelengths and spectral confirmation of the peak. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Gas Chromatography (GC):

Gas chromatography is a viable alternative for the analysis of thermally stable and volatile compounds. Given the molecular weight and structure of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, it is expected to be amenable to GC analysis, likely with a high-temperature capillary column. A mass spectrometer (MS) is the preferred detector for GC, as it provides both quantitative data and structural information, aiding in the identification of any impurities.

A plausible GC-MS method would utilize a low-polarity stationary phase, such as one based on a polysiloxane polymer. The high temperatures of the injector and the oven program are necessary to ensure the volatilization and efficient chromatographic separation of the compound.

Interactive Data Table: Postulated GC-MS Parameters

| Parameter | Value | Rationale |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | A versatile, low-polarity phase suitable for a wide range of organic molecules. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Injector Temperature | 280 °C | To ensure complete and rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | To effectively separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for peak identification. |

Spectroscopic Methods for Comprehensive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy

Spectroscopic techniques are employed to elucidate the detailed molecular structure of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine and the difluorobenzoyl rings. The chemical shifts, splitting patterns (coupling), and integration of these signals would confirm the substitution pattern of the aromatic rings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the benzoyl group.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing signals for the two fluorine atoms on the benzoyl ring and providing information about their chemical environment and coupling to neighboring protons and each other.

Interactive Data Table: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H (Pyridine) | 7.5 - 9.0 | Doublets and double doublets | Aromatic protons in an electron-deficient pyridine ring. |

| ¹H (Difluorobenzoyl) | 7.0 - 8.0 | Multiplets | Aromatic protons influenced by the electron-withdrawing fluorine and carbonyl groups. |

| ¹³C (Carbonyl) | 180 - 195 | Singlet | Characteristic chemical shift for a ketone carbonyl carbon. |

| ¹⁹F | -100 to -130 | Multiplet | Typical range for fluorine atoms attached to an aromatic ring. |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₂H₆ClF₂NO). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy and Raman Spectroscopy:

Both IR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ketone, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include those for C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structure Analysis

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. While no published crystal structure for this specific compound is readily available, the technique remains the most powerful method for absolute structural proof, should a crystalline sample be obtained. The crystal structure of a related compound, 2-Chloro-5-(chloromethyl)pyridine (B46043), has been reported, demonstrating the feasibility of crystallographic analysis for this class of compounds.

Applications and Advanced Materials Science Potential of 2 Chloro 5 2,6 Difluorobenzoyl Pyridine and Its Derivatives in Chemical Synthesis

Role as a Versatile Intermediate in the Synthesis of Agrochemicals

The structural framework of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine makes it a valuable precursor for the development of modern agrochemicals. Pyridine-based compounds are integral to the pesticide industry, forming the core of numerous high-efficacy, low-toxicity products. agropages.com The 2-chloro-5-substituted pyridine (B92270) scaffold, in particular, is a cornerstone for a variety of fourth-generation pesticides. agropages.com This specific arrangement allows for targeted chemical modifications to create a range of active ingredients.

For instance, intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are crucial for producing herbicides such as fluazifop (B150276) and insecticides like pyridalyl. agropages.comnih.govgoogle.com Similarly, 2-chloro-5-(chloromethyl)pyridine (B46043) is a key precursor for neonicotinoid insecticides. agropages.comepo.org

The other key component of the target molecule, the 2,6-difluorobenzoyl group, is a defining feature of benzoylurea (B1208200) insecticides, a class of insect growth regulators. A prominent example is Lufenuron, which functions by inhibiting chitin (B13524) synthesis in insects, thereby disrupting their growth and development. cymitquimica.com The synthesis of Lufenuron and related compounds proceeds through intermediates such as 2,6-difluorobenzamide (B103285) or 2,6-difluorobenzoyl isocyanate. nbinno.comgoogle.comgoogle.com

The combination of the proven 2-chloropyridine (B119429) core with the insecticidally active 2,6-difluorobenzoyl moiety in a single molecule makes 2-Chloro-5-(2,6-difluorobenzoyl)pyridine a strategic intermediate. It provides a direct pathway to synthesize novel pesticides that could potentially merge different modes of action or exhibit unique biological activity profiles.

| Structural Moiety | Derived Agrochemical | Type | Significance of the Moiety |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-butyl | Herbicide | Serves as a key building block for the synthesis of the final active ingredient. nih.gov |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Haloxyfop-methyl | Herbicide | A critical intermediate derived from the chloropyridine core. nih.gov |

| 2,6-Difluorobenzoyl | Lufenuron | Insecticide (IGR) | Forms the essential benzoylurea structure responsible for chitin synthesis inhibition. cymitquimica.comnbinno.com |

| 2-Chloro-5-(chloromethyl)pyridine | Imidacloprid | Insecticide | Provides the foundational chloropyridine ring for neonicotinoid synthesis. agropages.com |

Utility in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

In the pharmaceutical sector, halogenated pyridine and benzoylpyridine derivatives are recognized as important intermediates for synthesizing active pharmaceutical ingredients (APIs). google.comgoogle.com The pyridine ring is a common heterocycle in FDA-approved drugs. nih.gov The presence of a chlorine atom, as seen in 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, provides a reactive site for nucleophilic substitution, allowing for the facile introduction of other functional groups to build molecular complexity.

Furthermore, the incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluorobenzoyl portion of the molecule introduces these beneficial properties. Therefore, derivatives of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine could serve as precursors to new therapeutic agents, where the core structure is elaborated to target specific biological receptors or enzymes. google.com General benzoylpyridines are utilized as intermediates in the production of various drugs, including antihistamines and anti-inflammatory agents. guidechem.com

Exploration in Polymer Chemistry and the Development of Functional Materials

While direct polymerization applications of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine are not extensively documented, its structural attributes suggest potential in materials science. Highly fluorinated aromatic compounds are known building blocks for high-performance polymers, imparting properties such as enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com For example, perfluoropyridine is used to create complex fluorinated networks and polymers for advanced applications. mdpi.com

The pyridine moiety itself can be incorporated into polymer backbones to create functional materials. Derivatives of pyridine-2,6-dicarboxamide, for instance, are explored for the design of various functional materials due to their multiple binding sites. mdpi.com The robust, fluorinated structure of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine could potentially be used as a monomer or a cross-linking agent to develop novel fluoropolymers with specific thermal or electronic properties.

Design and Synthesis of Novel Ligands and Catalysts for Advanced Organic Reactions

Pyridine-containing molecules are fundamental in the field of coordination chemistry and catalysis, where the nitrogen atom readily coordinates to metal centers to form stable complexes. The pyridine-2,6-dicarboxamide scaffold is a well-known chelating ligand for various metal cations. mdpi.com By modifying the functional groups on the pyridine ring, the electronic and steric properties of the resulting metal complex can be precisely tuned for specific catalytic applications.

The benzoylpyridine framework, as present in 2-Chloro-5-(2,6-difluorobenzoyl)pyridine, is also of interest. Recent research has demonstrated that electronically differentiated benzoylpyridines can be synthesized to act as tunable photosensitizers for photochemical reactions. nih.govacs.org The combination of an electron-deficient pyridine ring and a substituted benzene (B151609) ring allows for the modulation of the molecule's absorbance and energy transfer properties. nih.gov Therefore, 2-Chloro-5-(2,6-difluorobenzoyl)pyridine and its derivatives represent a platform for developing new, specialized ligands and catalysts for advanced organic synthesis.

Future Research Directions and Emerging Trends in Halogenated Pyridyl Benzoyl Chemistry

Development of Sustainable and Green Synthetic Methodologies for Production

The chemical industry is increasingly focusing on green chemistry to minimize its environmental impact. rsc.org This shift is influencing the production of halogenated pyridyl benzoyl compounds by promoting the use of environmentally benign solvents, reagents, and catalysts. Future research is directed towards developing synthetic routes that reduce waste, decrease energy consumption, and utilize renewable resources.

Key areas of development in green synthesis for compounds like 2-Chloro-5-(2,6-difluorobenzoyl)pyridine include:

Catalysis: The use of novel catalysts is a cornerstone of green chemistry. Research is ongoing to replace traditional stoichiometric reagents with catalytic systems that can be used in smaller quantities and recycled. This includes the development of nanocatalysts and biocatalysts to improve reaction efficiency and selectivity under milder conditions.

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a major focus. Solvent-free reaction conditions are also being explored to further reduce environmental impact.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring novel reaction pathways and multicomponent reactions.

| Green Chemistry Principle | Application in Halogenated Pyridyl Benzoyl Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances wherever possible. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks whenever practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Application of Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch production methods. mdpi.com It offers significant advantages in terms of safety, efficiency, scalability, and process control, making it a highly attractive technology for the synthesis of fine chemicals and pharmaceuticals. mdpi.commst.edu The application of flow chemistry to the production of halogenated pyridyl benzoyl compounds is a key area of future research. iitb.ac.inthalesnano.com

A notable example of the move towards continuous processing is the synthesis of 2,6-difluorobenzoyl isocyanate, a precursor for various agrochemicals, which has been demonstrated in a continuous production setup. google.comgoogle.com This indicates a strong industrial interest in applying flow chemistry to key intermediates in the synthesis of compounds like 2-Chloro-5-(2,6-difluorobenzoyl)pyridine.

The benefits of flow chemistry in this context include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. researchgate.net

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by numbering up the reactors, which is more straightforward than scaling up batch reactors. iitb.ac.in

Integration of Automation: Flow chemistry setups can be readily automated, allowing for continuous monitoring and optimization of reaction parameters.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Future applications of AI and ML in halogenated pyridyl benzoyl chemistry include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to a target molecule, potentially uncovering more sustainable or cost-effective routes. nih.govresearchgate.net

Reaction Condition Optimization: Machine learning algorithms can be used to build models that predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize yield and minimize byproducts. acs.org A predictive tool for electrophilic aromatic substitutions has already been developed using machine learning, which could be applied to optimize the halogenation steps in the synthesis of pyridyl compounds. acs.org

Process Automation: The integration of AI with automated flow chemistry platforms can create "self-driving laboratories" that can autonomously optimize and execute chemical syntheses.

Exploration of Bio-Inspired Synthetic Strategies and Biocatalysis in Derivative Synthesis

Nature provides a vast inspiration for the development of novel and sustainable chemical transformations. Bio-inspired synthesis and biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, are gaining significant traction in the chemical industry. rsc.orgnih.gov These approaches offer the potential for highly selective and environmentally friendly synthetic methods.

In the context of halogenated pyridyl benzoyl chemistry, future research in this area may focus on:

Enzymatic Halogenation: The discovery and engineering of halogenase enzymes that can selectively introduce chlorine and fluorine atoms onto pyridine (B92270) rings under mild conditions would represent a significant advancement in green chemistry.

Biocatalytic Synthesis of Precursors: Enzymes could be used for the asymmetric synthesis of chiral precursors or for the construction of the pyridine ring itself, offering a more sustainable alternative to traditional chemical methods. For example, whole-cell biocatalysis has been successfully used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine. rsc.org

Bio-inspired Reaction Cascades: Designing synthetic routes that mimic the multi-step enzymatic pathways found in nature could lead to highly efficient and atom-economical syntheses of complex molecules.

The continued exploration of these emerging trends holds the key to unlocking more efficient, sustainable, and innovative methods for the synthesis of 2-Chloro-5-(2,6-difluorobenzoyl)pyridine and other valuable halogenated pyridyl benzoyl compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(2,6-difluorobenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, 2-chloro-5-pyridineboronic acid may react with 2,6-difluorobenzoyl chloride under Suzuki coupling conditions (Pd catalysis). Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst loading (0.5–2 mol% Pd(PPh₃)₄). Evidence from urea-based insecticide syntheses suggests nitro reduction and isocyanate addition steps may also be relevant .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and benzoyl integration.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) for purity assessment (>98%).

- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of fluorine substituents, as demonstrated in crystallographic studies of related pyridine derivatives .

Q. What are the critical safety protocols for handling 2-chloro-5-(2,6-difluorobenzoyl)pyridine?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the benzoyl group.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Refer to safety data sheets for chlorinated pyridines for analogous protocols .

Advanced Research Questions

Q. How do electronic effects of the 2,6-difluorobenzoyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the pyridine ring toward nucleophilic aromatic substitution but may deactivate it in Pd-catalyzed couplings. DFT studies (B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to predict regioselectivity. Compare with trifluoromethylpyridine derivatives, where fluorine substituents reduce electron density at the 4-position .

Q. What strategies resolve contradictions in reported yields for its use in heterocyclic drug intermediates?

- Methodological Answer : Discrepancies often arise from:

- Protecting Group Interference : The benzoyl group may undergo unintended hydrolysis; use silyl protecting groups (e.g., TMS-Cl) in acidic conditions.

- Catalyst Poisoning : Halogen residues from precursors can deactivate Pd catalysts. Pre-purify starting materials via column chromatography (silica gel, hexane/EtOAc).

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may promote side reactions; screen solvents using Design of Experiments (DoE) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., chitin synthase for insecticidal activity) using AutoDock Vina.

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity data.

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks. Studies on urea-based insecticides highlight the importance of fluorine’s hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (EGFR, VEGFR2).

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in ATP-competitive formats.

- Cellular Validation : Test antiproliferative effects in cancer cell lines (e.g., HeLa) via MTT assays. Reference fluorobenzoyl-containing compounds in kinase inhibitor literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.